Methyl 4-methoxy-2-(methylamino)benzoate
Description
Methyl 4-methoxy-2-(methylamino)benzoate is a substituted benzoate ester featuring a methoxy group at the 4-position and a methylamino group at the 2-position of the aromatic ring. For instance, methyl 4-amino-2-methoxybenzoate is a component of Alizapride (an antiemetic) , and methyl 2-(methylamino)benzoate derivatives are explored in pesticide formulations .
Properties
IUPAC Name |
methyl 4-methoxy-2-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9-6-7(13-2)4-5-8(9)10(12)14-3/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPACWBYMNFXWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2-(methylamino)benzoate typically involves the methylation of 4-amino-2-methoxybenzoic acid. One common method includes the reaction of 4-amino-2-methoxybenzoic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxy-2-(methylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Methyl 4-methoxy-2-(methylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-2-(methylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylamino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of methyl 4-methoxy-2-(methylamino)benzoate, highlighting differences in substituents, properties, and applications:
Key Findings from Comparative Analysis:
Functional Group Modifications: Replacing the 4-methoxy group with an amino or acetamido group (e.g., methyl 4-amino-2-methoxybenzoate) introduces hydrogen-bonding capabilities, which can enhance solubility or receptor affinity .
Stability and Degradation: Tribenuron-methyl degrades under light exposure via first-order kinetics, yielding triazine and sulfonamide byproducts . In contrast, this compound’s stability remains unstudied, but its lack of sulfonylurea groups may reduce photolytic sensitivity.
Synthetic Routes: this compound analogs are synthesized via nucleophilic substitution or esterification. For example, methyl 4-methoxy-2-(phenylethynyl)benzoate is prepared via triflic acid-mediated cyclization , while Tribenuron-methyl involves triazine coupling .
Biological Activity
Methyl 4-methoxy-2-(methylamino)benzoate, also known as a derivative of benzoic acid, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 195.22 g/mol. The structure features a methoxy group (-OCH₃) and a methylamino group (-NH(CH₃)₂) attached to a benzoate ring, which contributes to its unique chemical properties. These functional groups are crucial for the compound's reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its interactions with various biological targets:
- Antimicrobial Activity: Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects: Research has shown that this compound can suppress the inflammatory response in macrophages. Specifically, it reduces the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α when tested on RAW 264.7 macrophages exposed to lipopolysaccharide (LPS).
- Mechanism of Action: The nitro group present in related compounds may undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to either inhibition or activation of specific pathways.
Study on Anti-inflammatory Properties
A significant study focused on the anti-inflammatory properties of this compound demonstrated its effectiveness in attenuating inflammation in vitro. The compound was tested on RAW 264.7 macrophages, showing a marked decrease in cytokine release upon LPS stimulation. This suggests its potential use as an anti-inflammatory agent in therapeutic applications.
Antimicrobial Evaluation
Another investigation evaluated the antimicrobial efficacy of similar compounds derived from benzoic acid derivatives. Results indicated that these compounds exhibited varying degrees of activity against several bacterial strains, reinforcing the need for further exploration into their pharmacological potential.
Comparative Analysis with Related Compounds
The following table highlights the structural features and unique characteristics of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Methoxy and methylamino groups | Potential anti-inflammatory and antimicrobial |
| Methyl 4-(methylamino)benzoate | Methylamino group only | Primarily used in pharmaceuticals |
| Methyl 2-methoxybenzoate | Lacks amino group | Commonly used as a flavoring agent |
| Methyl 3-(methylamino)benzoate | Different position of amino group | Potentially different biological activity |
This comparative analysis underscores the distinctiveness of this compound due to its specific combination of functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
